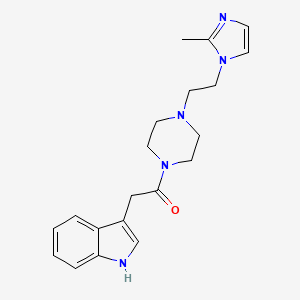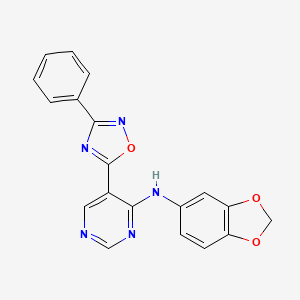
1-(4-(Trifluorometoxi)fenil)propan-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Aplicaciones Científicas De Investigación
1-(4-(Trifluoromethoxy)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use in drug development for various diseases.
Mecanismo De Acción
Target of Action
Compounds with similar structures often interact with enzymes or receptors in the body, altering their function and leading to various physiological effects .
Mode of Action
It’s known that the trifluoromethoxy group attached to the phenyl ring could potentially participate in hydrogen bonding interactions with its targets, influencing their activity .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving the targets it interacts with, leading to downstream effects on cellular processes .
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties could influence the bioavailability of the compound, affecting its efficacy and potential applications.
Result of Action
The compound’s interactions with its targets could lead to changes in cellular processes, potentially influencing physiological responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-(Trifluoromethoxy)phenyl)propan-2-one. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with targets . Additionally, the compound’s efficacy could be influenced by individual factors such as age, sex, health status, and genetic makeup.
Métodos De Preparación
The synthesis of 1-(4-(Trifluoromethoxy)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to form the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and controlled temperatures, to enhance yield and purity .
Análisis De Reacciones Químicas
1-(4-(Trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Comparación Con Compuestos Similares
1-(4-(Trifluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)phenyl)propan-2-one: This compound differs by having a trifluoromethyl group instead of a trifluoromethoxy group, which can influence its reactivity and applications.
1-(2-(Trifluoromethoxy)phenyl)propan-2-one: The position of the trifluoromethoxy group on the phenyl ring affects the compound’s chemical properties and potential uses. The uniqueness of 1-(4-(Trifluoromethoxy)phenyl)propan-2-one lies in its specific functional group arrangement, which imparts distinct reactivity and stability characteristics.
Propiedades
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-7(14)6-8-2-4-9(5-3-8)15-10(11,12)13/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSGIYHTBZBJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2430359.png)
![11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene](/img/structure/B2430361.png)
![3-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2430362.png)



![3-O-Benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2430367.png)

![2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2430370.png)
![6-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2430372.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2430376.png)

